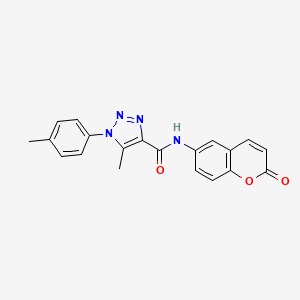

5-methyl-1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-1-(4-methylphenyl)-N-(2-oxochromen-6-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12-3-7-16(8-4-12)24-13(2)19(22-23-24)20(26)21-15-6-9-17-14(11-15)5-10-18(25)27-17/h3-11H,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZSAIJRXWVPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Methyl-1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the coupling of a triazole moiety with a chromene derivative. The synthetic route generally follows these steps:

- Formation of the Triazole Ring : Utilizing azide and alkyne chemistry.

- Coupling with Chromene : The triazole is then coupled with a chromene derivative containing an appropriate leaving group.

- Final Modification : The carboxamide group is introduced through acylation reactions.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Compounds related to triazole derivatives have shown IC50 values in the range of 1.1 µM to 4.24 µM for thymidylate synthase inhibition, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-Triazole | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| 5-Methyl-Triazole | HCT-116 | 2.6 | Thymidylate synthase inhibition |

| 5-Methyl-Triazole | HepG2 | 1.4 | Thymidylate synthase inhibition |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

- Tested Bacteria : Escherichia coli and Staphylococcus aureus.

- Results : Certain derivatives demonstrated significant inhibition zones in agar diffusion assays.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 5-Methyl-Triazole | E. coli | 15 |

| 5-Methyl-Triazole | S. aureus | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : This is crucial for DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.

- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can lead to apoptosis.

Study on Anticancer Activity

In a study published in Pharmaceutical Biology, researchers synthesized several triazole derivatives and evaluated their anticancer effects. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . This highlights the potential of triazole-based compounds in cancer therapy.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole derivatives against common pathogens. The study found that certain modifications to the triazole scaffold enhanced antibacterial activity, suggesting structure–activity relationships that could guide future drug design .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular structure of 5-methyl-1-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 320.34 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The triazole moiety is known for its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has shown that triazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study reported that derivatives similar to this compound demonstrated significant cytotoxic effects against different cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study: Antimicrobial Properties

Another application of triazole compounds is their antimicrobial activity. A study highlighted that certain triazole derivatives possess potent antibacterial and antifungal activities. The mechanism often involves disrupting the cell membrane integrity of pathogens .

Agriculture

The compound's potential use as a pesticide or fungicide has also been explored. Triazoles are known to inhibit the biosynthesis of ergosterol in fungi, making them effective antifungal agents.

Case Study: Fungicidal Activity

In agricultural research, triazole derivatives have been tested for their efficacy against various plant pathogens. For example, a specific study found that a related triazole compound exhibited strong inhibitory effects on fungal growth in crops . This suggests that this compound could be developed into a viable agricultural product.

Material Science

The unique properties of triazoles allow them to be utilized in materials science for creating polymers and nanomaterials.

Case Study: Polymer Development

Triazole-containing polymers have been synthesized and characterized for their mechanical properties and thermal stability. Research indicates that incorporating triazole units into polymer matrices enhances their performance characteristics .

Vergleich Mit ähnlichen Verbindungen

Characterization Techniques :

- NMR/IR Spectroscopy : Used extensively in and to confirm substituent positions and purity .

- Mass Spectrometry (MS) : Critical for verifying molecular weights (e.g., ESI-MS in and ) .

- X-ray Crystallography : Highlighted in and for resolving conformational details (e.g., dihedral angles, H-bonding) .

Physicochemical Properties

- Thermal Stability : compounds decompose above 250°C, suggesting high stability for triazole-carboxamides with bulky substituents . The target compound’s coumarin group may lower melting points due to increased planarity.

- Solubility: Methyl and phenyl groups () enhance lipophilicity, whereas polar substituents (e.g., cyano in 3a) improve aqueous solubility .

Vorbereitungsmethoden

DBU-Promoted Cycloaddition of β-Ketoesters and Aryl Azides

The 5-methyl-1,2,3-triazole scaffold is synthesized via a base-mediated [3+2] cycloaddition between β-ketoesters and aryl azides. Ethyl acetoacetate (ethyl 3-oxobutanoate) reacts with 4-methylphenyl azide in acetonitrile (0.2 M) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter at 50°C for 12 hours. This yields ethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate as a crystalline solid (65–78% yield after column chromatography).

Mechanistic Insight :

The reaction proceeds via deprotonation of the β-ketoester by DBU, generating a resonance-stabilized enolate. Nucleophilic attack on the azide’s terminal nitrogen forms a tetrahedral intermediate, which undergoes cyclization and elimination of nitrogen gas to produce the triazole.

Key Optimization Parameters :

- Solvent : Polar aprotic solvents like acetonitrile enhance reaction rates.

- Temperature : Elevated temperatures (50°C) improve cyclization efficiency.

- Stoichiometry : A 1.2:1 molar ratio of β-ketoester to azide ensures complete conversion.

Hydrolysis of Ethyl Ester to Carboxylic Acid

Alkaline Hydrolysis

The ethyl ester intermediate is hydrolyzed to 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at reflux for 6 hours. Quantitative conversion is achieved, with the carboxylic acid isolated via acidification (HCl, pH 2–3) and filtration (92–95% yield).

Analytical Validation :

- ¹H NMR (DMSO-d₆): δ 13.1 (s, 1H, COOH), 8.2 (s, 1H, triazole-H), 7.6 (d, J = 8.2 Hz, 2H, Ar-H), 7.3 (d, J = 8.2 Hz, 2H, Ar-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).

- IR : 1695 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, O–H stretch).

Coupling with 6-Amino-2H-Chromen-2-One

Amide Bond Formation via Carbodiimide Chemistry

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C. 6-Amino-2H-chromen-2-one (synthesized via nitration/reduction of 6-nitrocoumarin) is added, and the reaction is stirred at room temperature for 24 hours. The product is purified via silica gel chromatography (70% ethyl acetate/hexane) to yield the title compound as a pale-yellow solid (68–75%).

Critical Parameters :

- Coupling Agents : EDC/HOBt minimizes racemization and side reactions.

- Solubility : DMF ensures homogeneity of the polar intermediates.

Spectroscopic Confirmation :

- ¹H NMR (DMSO-d₆): δ 10.4 (s, 1H, NH), 8.1 (s, 1H, triazole-H), 7.9 (d, J = 8.5 Hz, 1H, coumarin-H), 7.6 (d, J = 8.2 Hz, 2H, Ar-H), 7.3 (d, J = 8.2 Hz, 2H, Ar-H), 6.4 (d, J = 8.5 Hz, 1H, coumarin-H), 6.2 (s, 1H, coumarin-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).

- HRMS : m/z [M + H]⁺ calculated for C₂₁H₁₈N₄O₃: 375.1452; found: 375.1458.

Alternative Methodologies and Comparative Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is widely used for 1,4-disubstituted triazoles, it is less effective for 1,4,5-trisubstituted derivatives due to regioselectivity constraints. Pilot studies using propargylamide intermediates and 4-methylphenyl azide yielded <20% of the desired product, underscoring the superiority of the DBU-mediated route.

Q & A

Q. Optimization Strategies :

- Yield Enhancement : Adjust stoichiometry of reactants (e.g., 1.2 equivalents of azide precursor) and reaction time (12–24 hours).

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Analytical Validation : Purity confirmed by HPLC (>95%) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Triazole Formation | NaN, CuSO, RT | 75 | -NMR, HPLC |

| Carboxamide Coupling | DCC, DMAP, DCM, 0°C to RT | 82 | LC-MS, -NMR |

Advanced: How can researchers address low solubility of this compound in aqueous media during biological assays?

Answer:

Low aqueous solubility is a common challenge. Methodological solutions include:

- Solubilization Agents : Use of co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to maintain compound stability .

- Nanoparticle Formulation : Encapsulation in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

- Prodrug Design : Introduction of hydrophilic moieties (e.g., phosphate esters) via esterification of the carboxamide group, which hydrolyze in physiological conditions .

Data Contradiction Analysis :

Discrepancies between in vitro and in vivo efficacy often arise from poor solubility. Validate solubility-limited activity by comparing dose-response curves in solubilized vs. precipitated forms. Use pharmacokinetic (PK) studies to correlate free plasma concentrations with observed effects .

Basic: What crystallographic tools and refinement protocols are recommended for resolving the crystal structure of this compound?

Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize thermal motion artifacts.

- Structure Solution : Use SHELXT for initial phase determination via dual-space algorithms .

- Refinement : SHELXL-2018 for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via riding models .

- Visualization : WinGX/ORTEP for ellipsoid plots and packing diagrams .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Software |

|---|---|---|

| Space Group | SHELXL-2018 | |

| -factor | 0.045 | Olex2 Interface |

| Resolution (Å) | 0.78–1.20 | Bruker APEX-III |

Advanced: How can computational methods guide the design of derivatives with improved target binding affinity?

Answer:

- In Silico Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymatic targets (e.g., kinases, cytochrome P450). Focus on optimizing hydrogen bonding (triazole N-atoms) and π-π stacking (chromen-2-one ring) .

- MD Simulations : Perform 100 ns molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability and identify flexible regions for structural modification .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like LogP, polar surface area, and electrostatic potential maps to predict bioactivity .

Validation : Synthesize top-scoring derivatives and validate via enzyme inhibition assays (IC determination) and SPR (surface plasmon resonance) for binding kinetics .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : - and -NMR in DMSO- to confirm triazole proton signals (δ 7.8–8.2 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H] validation (theoretical vs. observed m/z within 3 ppm error) .

- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 3100–3200 cm (N-H stretch) .

Advanced: How can researchers resolve conflicting data in enzyme inhibition assays caused by off-target effects?

Answer:

- Counter-Screening : Test the compound against a panel of related enzymes (e.g., kinase family isoforms) to identify selectivity .

- CRISPR Knockout Models : Use gene-edited cell lines lacking the target enzyme to confirm on-target vs. off-target effects .

- Proteome Profiling : Employ affinity-based pulldown assays with biotinylated probes to map off-target interactomes .

Statistical Analysis : Apply two-way ANOVA to compare dose-response curves across multiple assays, with Bonferroni correction for false discovery rate (FDR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.